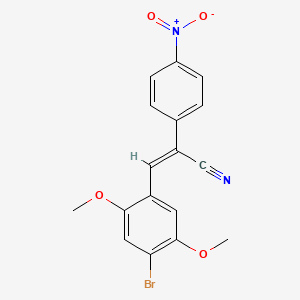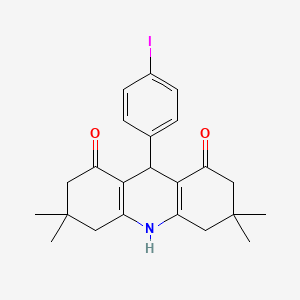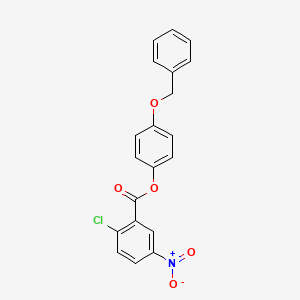![molecular formula C21H24F3N3 B3740271 N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine](/img/structure/B3740271.png)
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine
Vue d'ensemble
Description
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine involves its interaction with specific molecular targets and pathways. It is known to interact with G-protein-coupled receptors (GPCRs), particularly alpha1-adrenergic receptors . This interaction leads to various downstream effects, including modulation of neurotransmitter release and receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with alpha1-adrenergic receptors and have similar biological activities.
Trimetazidine: Another piperazine derivative with therapeutic applications in cardiovascular diseases.
Aripiprazole: A well-known antipsychotic drug that contains a piperazine moiety.
Uniqueness
N-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-YL}-1-[2-(trifluoromethyl)phenyl]methanimine is unique due to its specific structural features, such as the trifluoromethyl group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-[2-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N3/c1-16-7-8-19(17(2)13-16)15-26-9-11-27(12-10-26)25-14-18-5-3-4-6-20(18)21(22,23)24/h3-8,13-14H,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVFGRXSAEHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3740190.png)

![(5E)-1-(4-chlorophenyl)-5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3740207.png)

![ethyl 2-[2-bromo-6-chloro-4-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate](/img/structure/B3740217.png)
![(E)-N-[(4-iodophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B3740221.png)
![3,5-DIMETHYL 4-[2-(BENZYLOXY)PHENYL]-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3740227.png)
![(2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3740235.png)
![4-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3740251.png)
![(5Z)-5-[(1-{[1,1'-BIPHENYL]-4-YL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B3740255.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740257.png)


![2-fluoro-N-[3-nitro-5-(pyridin-2-ylsulfanyl)phenyl]benzamide](/img/structure/B3740297.png)
